molecular formula C14H16N2O2S B11512528 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone

Cat. No.: B11512528
M. Wt: 276.36 g/mol
InChI Key: BZMQSLGHSQDRFS-UHFFFAOYSA-N
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Description

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 708258-98-4

    Molecular Weight: 377.444 g/mol

This compound features a benzoxazole ring (1,3-benzoxazole-2-yl) connected to a sulfur-containing group (sulfanyl) via a methyl group. The azepanone moiety adds further complexity.

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone. Researchers primarily synthesize it in the laboratory for specific studies.

Chemical Reactions Analysis

Reactivity:: 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone may undergo various reactions, including:

    Oxidation: Oxidative transformations of the sulfur-containing group.

    Substitution: Nucleophilic substitution reactions at the azepanone nitrogen.

    Acylation: Acetylation of the benzoxazole ring.

Common Reagents and Conditions::

    Sulfanylation: Thiol reagents (e.g., thiols, thioacetic acid).

    Acetylation: Acetic anhydride or acetyl chloride.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products:: The major products depend on the specific reaction conditions. For instance, acetylation would yield the acetylated derivative, while oxidation might lead to sulfoxide or sulfone derivatives.

Scientific Research Applications

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications (yet to be explored).

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific biological targets (e.g., enzymes, receptors) or modulation of cellular pathways.

Comparison with Similar Compounds

While 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone is unique, similar compounds include:

    1-{7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide: .

    4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid: .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanylmethyl)azepan-2-one

InChI

InChI=1S/C14H16N2O2S/c17-13-8-2-1-5-9-16(13)10-19-14-15-11-6-3-4-7-12(11)18-14/h3-4,6-7H,1-2,5,8-10H2

InChI Key

BZMQSLGHSQDRFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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